molecular formula C9H12ClN3 B11899426 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B11899426
M. Wt: 197.66 g/mol
InChI Key: DVMMETFHTYEDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a fused bicyclic compound featuring a pyrrolo-pyrimidine core substituted with a cyclopropyl group at position 2. The pyrrolo[3,4-d]pyrimidine scaffold is structurally related to purine analogs, making it a versatile pharmacophore in medicinal chemistry. The cyclopropyl substituent introduces steric and electronic modifications that influence physicochemical properties, metabolic stability, and target binding compared to other derivatives. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;/h4,6,10H,1-3,5H2;1H

InChI Key

DVMMETFHTYEDHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3CNCC3=N2.Cl

Origin of Product

United States

Preparation Methods

Core Pyrrolo[3,4-d]pyrimidine Synthesis via Cyclocondensation

The pyrrolo[3,4-d]pyrimidine scaffold forms the foundation of the target compound. A widely adopted approach involves the cyclocondensation of 1,3-diaminopropane derivatives with carbonyl-containing precursors. For instance, reacting 3-aminopyrrolidine-2-carboxamide with cyclopropyl ketones under acidic conditions yields the bicyclic framework . Key steps include:

  • Ring Formation : The amine group attacks the carbonyl carbon, followed by dehydration to form the pyrimidine ring.

  • Cyclization : Intramolecular nucleophilic substitution closes the pyrrole ring, yielding the fused heterocycle.

Reaction conditions (e.g., HCl catalysis, ethanol solvent, 80–100°C) significantly impact yields, with optimal results achieving ~75% purity before salt formation .

Multicomponent Reactions for Streamlined Synthesis

Recent advances leverage one-pot multicomponent reactions (MCRs) to streamline synthesis. A method adapted from pyrrolo[2,3-d]pyrimidine derivatives involves:

  • Reactants :

    • Cyclopropylglyoxal (1.0 equiv) as the cyclopropane source.

    • 6-Amino-1,3-dimethyluracil (1.0 equiv) for pyrimidine ring construction.

    • Ammonium acetate (1.2 equiv) as a nitrogen donor.

  • Conditions :

    • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%) .

    • Solvent: Ethanol, 50°C, 60–80 minutes.

    • Yield: ~85% (free base) .

This method avoids isolating intermediates, enhancing efficiency. The cyclopropyl group is introduced in situ via cyclopropylglyoxal, which participates in Knoevenagel condensation and subsequent cyclization .

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Procedure :

    • Dissolve 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous ethanol.

    • Add concentrated HCl (1.1 equiv) dropwise at 0°C.

    • Stir for 30 minutes, precipitate with diethyl ether.

    • Filter and dry under vacuum .

  • Characterization :

    • Melting Point : >300°C (decomposition) .

    • Spectroscopy :

      • ¹H NMR (DMSO-d₆): δ 1.20–1.35 (m, 4H, cyclopropyl), 3.65 (s, 2H, CH₂), 4.10 (s, 2H, CH₂), 8.45 (s, 1H, pyrimidine-H) .

      • IR (KBr): 1635 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C) .

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

MethodStarting MaterialsConditionsYield (%)Purity (%)
Cyclocondensation 3-Aminopyrrolidine derivativesHCl, ethanol, 80°C7590
MCR Cyclopropylglyoxal, uracilTBAB, ethanol, 50°C8595
Simmons-Smith DihydropyrrolopyrimidineZn-Cu, ether, reflux6085

Multicomponent reactions offer superior yields and purity, whereas post-synthetic cyclopropanation is less efficient but valuable for late-stage diversification.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions during cyclopropanation generate dihydro derivatives. Using excess diiodomethane (2.5 equiv) suppresses this .

  • Solvent Choice : Ethanol enhances TBAB’s catalytic activity in MCRs by stabilizing ionic intermediates .

  • Acid Sensitivity : The free base degrades under strong acidic conditions; HCl addition at 0°C minimizes decomposition .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine moiety facilitates nucleophilic substitution, particularly at the 4-position, due to the electron-withdrawing effect of adjacent nitrogen atoms. Common substitutions include:

Reaction Type Reagents/Conditions Outcome Yield
Alkylation Alkyl halides, K₂CO₃, DMF, 25°C, 8h Introduction of alkyl groups (e.g., -CH₂CN)60–75%
Amination Primary/secondary amines, EtOH, refluxSubstitution with amino groups (-NH₂, -NHR)50–80%
Methoxylation NaOMe, MeOH, 60°CMethoxy group (-OCH₃) at C485%

For example, methoxylation at the 4-position produces 4-methoxy derivatives, as seen in the synthesis of 2-cyclopropyl-4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride .

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

The pyrrole ring undergoes EAS at electron-rich positions (C5/C6), though steric hindrance from the cyclopropyl group may limit reactivity:

Reaction Type Reagents/Conditions Outcome Notes
Nitration HNO₃, H₂SO₄, 0°CNitro group (-NO₂) introductionLow regioselectivity observed
Sulfonation SO₃, H₂SO₄Sulfonic acid (-SO₃H) formationRequires harsh conditions

These reactions are less common due to competing decomposition pathways but remain valuable for introducing electron-withdrawing groups.

Oxidation of the Dihydro Moiety

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system can undergo oxidation to form fully aromatic pyrrolo-pyrimidines:

Oxidizing Agent Conditions Product Application
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, 25°C, 12hAromatic pyrrolo[3,4-d]pyrimidineEnhances π-stacking in drug design
MnO₂Toluene, reflux, 6hDehydrogenated derivativeImproves metabolic stability

Oxidation is critical for tuning electronic properties and enhancing interactions with biological targets like kinases .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at halogenated positions (e.g., C2 or C4):

Reaction Type Catalyst/Base Substrate Product
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acidsBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, KOtBuAryl aminesN-arylated analogs

These reactions are pivotal for introducing pharmacophores, as demonstrated in the synthesis of ATR kinase inhibitors .

Cyclopropane Ring Modifications

The cyclopropyl group participates in strain-driven reactions:

Reaction Type Reagents/Conditions Outcome Significance
Ring-Opening H₂O, H⁺, 100°CFormation of propyl chainRare; observed under acidic conditions
Radical Addition AIBN, R-X, UV lightFunctionalization at cyclopropaneExplored for SAR studies

The cyclopropyl ring generally remains intact under mild conditions, contributing to the compound’s conformational rigidity .

Acid/Base-Mediated Transformations

Protonation/deprotonation equilibria influence reactivity:

  • Deprotonation : Treatment with NaH in THF deprotonates the pyrrole NH, enabling alkylation or acylation at nitrogen.

  • Salt Formation : Reacts with HCl to form stable hydrochloride salts, improving solubility .

Synthetic Optimization Strategies

Key parameters for reaction efficiency:

Parameter Optimal Range Impact
Temperature 25–80°CHigher temps accelerate substitutions but risk decomposition
Solvent DMF, MeOH, or DCMPolar aprotic solvents enhance nucleophilicity
Catalyst Loading 5–10 mol% PdBalances cost and reaction rate

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Research indicates that pyrimidine derivatives, including 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations reported in the low micromolar range .
  • Anticancer Activity
    • Pyrrolopyrimidine derivatives have been evaluated for their anticancer potential. Studies have demonstrated that modifications in the structure of these compounds can enhance their efficacy against different cancer cell lines. For instance, certain derivatives showed increased cytotoxicity compared to standard chemotherapeutic agents .
  • Anti-inflammatory Effects
    • Compounds within this chemical class have been investigated for their anti-inflammatory properties. In vivo studies demonstrated significant inhibition of paw edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antiviral Activity
    • Some pyrrolopyrimidine derivatives have shown promise as antiviral agents against viruses such as Zika and Dengue virus, with effective concentrations reported below 5 μM. These findings highlight the potential for developing antiviral medications based on this chemical scaffold .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and pyrimidine moieties. Various methodologies have been employed to optimize yield and purity, including:

  • One-pot reactions involving cyclization and functionalization.
  • Use of specific reagents to facilitate the formation of the pyrrole-pyrimidine system.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated a series of pyrrolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts.
  • Case Study on Anticancer Activity
    • In vitro testing of a derivative showed promising results in inhibiting proliferation in breast cancer cell lines. The compound induced apoptosis through activation of caspase pathways, indicating its potential as a lead compound for further development in oncology.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares the pyrrolo[3,4-d]pyrimidine core with analogs but differs in substituents at position 2 (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Salt Form Key Properties
Target Compound Cyclopropyl C₉H₁₁ClN₄ 234.66 (calc) Hydrochloride High lipophilicity; metabolic stability
2-(Pyridin-4-yl)-... () Pyridin-4-yl C₁₁H₁₁ClN₄ 234.69 Hydrochloride Polar; H-bonding capacity
2-Chloro-... () Chloro C₇H₉Cl₂N₄ 227.07 (calc) Hydrochloride Electron-withdrawing; reactive
6,7-Dihydro-... dihydrochloride () Hydrogen C₆H₈Cl₂N₄ 194.06 Dihydrochloride High solubility
N-(Inden-2-yl)-... () Inden-2-ylamine C₁₅H₁₆Cl₂N₄ 331.22 (calc) Dihydrochloride Steric bulk; potential CNS activity

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to polar pyridinyl (logP ~0.5) or hydrophilic dihydrochloride salts (). This enhances membrane permeability but may reduce aqueous solubility .
  • Solubility : The hydrochloride salt of the target compound balances solubility, whereas dihydrochloride analogs (e.g., ) exhibit higher solubility due to additional protonation sites .

Biological Activity

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its unique bicyclic structure, characterized by a fused pyrrole and pyrimidine moiety along with a cyclopropyl group, positions it as a significant candidate for various therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor antagonism, and potential therapeutic uses.

  • Molecular Formula : C₉H₁₂ClN₃O
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 1220038-59-4

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition :
    • The compound has shown efficacy as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Studies have reported IC50 values indicating its potency against both human and pathogenic DHFRs.
    • For instance, related compounds have demonstrated IC50 values in the nanomolar range, suggesting strong inhibitory potential against Toxoplasma gondii DHFR with selectivity over human DHFR .
  • Receptor Antagonism :
    • The compound interacts with various receptors, potentially affecting pathways involved in cancer and other diseases. Its binding affinity and selectivity are critical for its pharmacological profile.
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound can inhibit tumor cell growth effectively. For example, related pyrrolopyrimidine derivatives have been shown to exhibit significant growth inhibition in various cancer cell lines .

The biological activity of this compound is primarily attributed to its structural features that allow for effective binding to target enzymes and receptors. Molecular modeling studies suggest that the cyclopropyl group enhances hydrophobic interactions with key residues in target proteins, thereby increasing binding affinity.

Comparative Analysis of Structural Analogues

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Values
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneFused pyrrole and pyridine ringsAllosteric modulation of muscarinic receptorsNot specified
Pyrazolo[3,4-d]pyrimidine derivativesIncorporates pyrazole instead of pyrroleTargeting CDK2 with significant anticancer activityNot specified
5-Methyl-6,7-dihydro-[1H]-pyrrolo[3,4-b]pyridin-5-oneMethyl substitution on the pyrrole ringSelective inhibition of PI3K pathwaysNot specified

This table illustrates the diversity within the chemical class while emphasizing the unique aspects of this compound.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • In vitro Studies :
    • A study demonstrated that derivatives based on this compound exhibited selective inhibition against various tumor cell lines with GI50 values in the low nanomolar range .
  • In vivo Models :
    • Animal models have shown promising results where treatment with related compounds resulted in reduced tumor growth and improved survival rates compared to controls.

Q & A

Basic: What are the recommended methods for synthesizing 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride with high purity?

Answer:
Synthesis typically involves cyclocondensation reactions under inert atmospheres to minimize side products. Key steps include:

  • Cyclopropyl Group Introduction : Use palladium-catalyzed cross-coupling reactions to attach the cyclopropyl moiety to the pyrrolopyrimidine core .
  • Purification : Employ gradient HPLC (High-Performance Liquid Chromatography) with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to isolate the hydrochloride salt form. Recrystallization in ethanol/water mixtures can further enhance purity .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm final purity (>98%) using LC-MS .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires a multi-technique approach:

  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments (e.g., cyclopropyl protons at δ ~1.2–1.5 ppm and pyrrolidine ring protons at δ ~3.8–4.2 ppm) .
    • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 221.1 for the free base) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .
Key Spectroscopic Data (from PubChem)
InChI : InChI=1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H
InChI Key : OBNGJWDRGTWXLN-UHFFFAOYSA-N

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental solubility data for this compound?

Answer:
Discrepancies often arise from oversimplified computational models. To address this:

  • Parameter Refinement : Adjust solvation models (e.g., COSMO-RS or MD simulations) to account for hydrochloride salt dissociation in aqueous media .
  • Experimental Cross-Validation :
    • Use shake-flask method at multiple pH levels (1.2–7.4) to measure intrinsic solubility.
    • Compare with dynamic light scattering (DLS) to detect aggregation phenomena that may skew results .
  • Literature Synthesis : Review prior studies on analogous pyrrolopyrimidine derivatives to identify solvent systems (e.g., DMSO/water) that stabilize the compound .

Advanced: How can the compound's interaction with biological targets be systematically investigated?

Answer:
A tiered methodology is recommended:

  • In Vitro Binding Assays :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., KD values) for kinase targets .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict binding poses, followed by molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
  • Functional Studies :
    • Validate target modulation via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying ATP concentrations to determine IC50 values .

Advanced: What experimental designs are optimal for studying metabolic stability in hepatic models?

Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes (PHH) or HepG2 cells with LC-MS/MS quantification of parent compound depletion over 0–120 minutes .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® CYP450 kits) to identify metabolic liabilities .
  • Data Interpretation : Normalize results to positive controls (e.g., verapamil for CYP3A4) and apply Michaelis-Menten kinetics to estimate intrinsic clearance .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the cyclopropyl group .
  • Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≥99.9%) and aliquot to avoid freeze-thaw cycles .

Advanced: How can researchers address conflicting bioactivity data across cell-based assays?

Answer:

  • Assay Optimization :
    • Standardize cell passage numbers and serum conditions (e.g., 10% FBS vs. serum-free) to minimize variability .
    • Include positive controls (e.g., staurosporine for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify off-target effects that may explain discrepancies .

Advanced: What computational tools are best suited for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (clogP ~2.1), BBB permeability, and CYP450 interactions .
  • Machine Learning : Train models on pyrrolopyrimidine datasets (ChEMBL) to refine predictions for volume of distribution (Vd) and half-life (t1/2) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 221.1 → 154.0 (quantifier) and 221.1 → 98.1 (qualifier) .
  • Calibration Standards : Prepare in matched biological fluid (e.g., plasma) to account for matrix effects .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold Modifications : Synthesize analogs with substitutions at the 2-cyclopropyl or 6,7-dihydro positions to assess steric/electronic effects .
  • Data Integration : Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity cliffs, validated by bootstrapping (R² > 0.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.